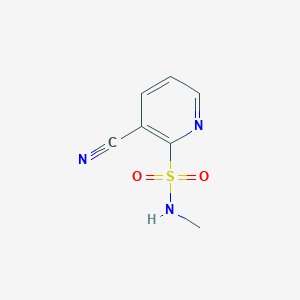
3-cyano-N-methylpyridine-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-cyano-N-methylpyridine-2-sulfonamide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a cyano group (-CN) at the 3-position, a methyl group (-CH3) at the nitrogen atom, and a sulfonamide group (-SO2NH2) at the 2-position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-N-methylpyridine-2-sulfonamide can be achieved through several synthetic routes. One common method involves the reaction of 3-cyanopyridine with methylamine and a sulfonating agent such as chlorosulfonic acid. The reaction typically proceeds under mild conditions, and the product is obtained in good yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
3-cyano-N-methylpyridine-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonamides.
Applications De Recherche Scientifique
3-cyano-N-methylpyridine-2-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of agrochemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-cyano-N-methylpyridine-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-cyano-N-ethylpyridine-2-sulfonamide: Similar structure with an ethyl group instead of a methyl group.
3-cyano-N-methylpyridine-2-sulfonic acid: Similar structure with a sulfonic acid group instead of a sulfonamide group.
2-cyano-N-methylpyridine-3-sulfonamide: Similar structure with the cyano and sulfonamide groups at different positions.
Uniqueness
3-cyano-N-methylpyridine-2-sulfonamide is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of the cyano group at the 3-position and the sulfonamide group at the 2-position of the pyridine ring provides a distinct electronic environment that can affect the compound’s chemical and biological properties.
Propriétés
Formule moléculaire |
C7H7N3O2S |
|---|---|
Poids moléculaire |
197.22 g/mol |
Nom IUPAC |
3-cyano-N-methylpyridine-2-sulfonamide |
InChI |
InChI=1S/C7H7N3O2S/c1-9-13(11,12)7-6(5-8)3-2-4-10-7/h2-4,9H,1H3 |
Clé InChI |
LUDNJJVNAWHCLR-UHFFFAOYSA-N |
SMILES canonique |
CNS(=O)(=O)C1=C(C=CC=N1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


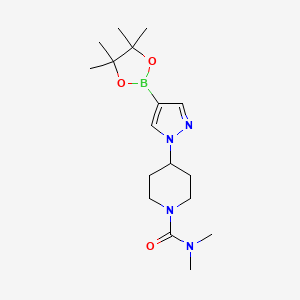
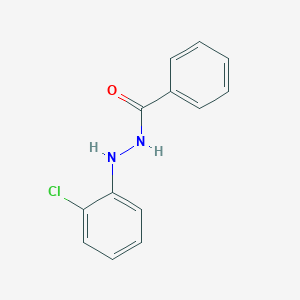

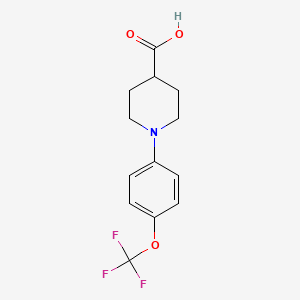
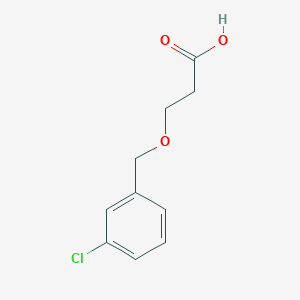

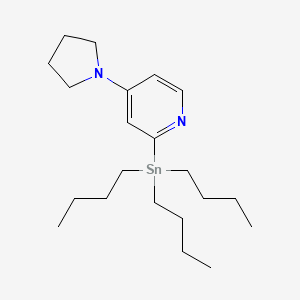

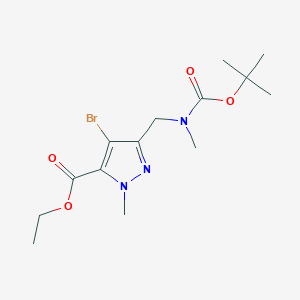
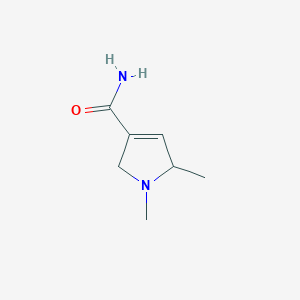
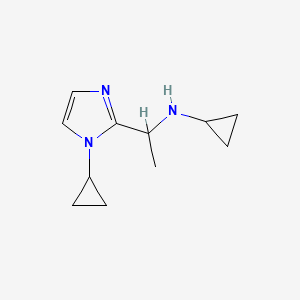
![Butanoic acid, 2,2,3,3,4,4,4-heptafluoro-, 3-[hexahydro-1,3-dimethyl-2,4,6-trioxo-5-(2-propenyl)-5-pyrimidinyl]-1,3-dimethylpropyl ester](/img/structure/B13971701.png)
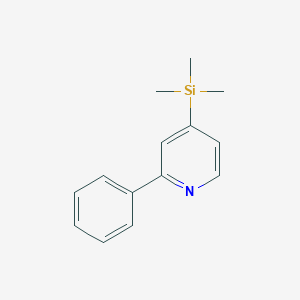
![1H-Indole-3-acetonitrile, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B13971709.png)
